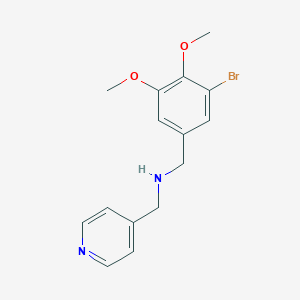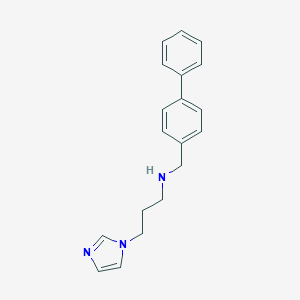![molecular formula C15H17NO5 B276091 ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B276091.png)
ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as EDC, and it is synthesized through a specific method that involves several steps.
作用机制
The mechanism of action of EDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EDC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell signaling.
Biochemical and Physiological Effects
EDC has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that EDC can induce cell death in cancer cells and inhibit the growth of tumors. EDC has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in cells.
实验室实验的优点和局限性
EDC has several advantages for use in lab experiments, including its relative ease of synthesis and its stability under certain conditions. However, EDC also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on EDC. One potential area of study is the development of new drug candidates based on EDC and its derivatives. Another area of study is the exploration of EDC's potential use in the development of new materials, such as coatings and polymers. Additionally, further studies are needed to fully understand the mechanism of action of EDC and its potential applications in various fields.
合成方法
The synthesis of EDC involves the reaction between 4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid and cyclohexanone. The reaction is catalyzed by a base and results in the formation of an intermediate compound, which is then reacted with ethyl chloroformate to form EDC.
科学研究应用
EDC has been studied extensively due to its potential applications in various fields. In the pharmaceutical industry, EDC has been identified as a potential drug candidate for the treatment of cancer and other diseases. EDC has also been studied for its potential use in the development of new materials, such as polymers and coatings.
属性
分子式 |
C15H17NO5 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC 名称 |
ethyl 5-[(2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-3-21-15(20)13-8(2)16-10(14(13)19)7-9-11(17)5-4-6-12(9)18/h7,16,19H,3-6H2,1-2H3 |
InChI 键 |
GTCZFBKOSPCPBJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C1O)C=C2C(=O)CCCC2=O)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C1O)C=C2C(=O)CCCC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-fluorophenyl)-N-[4-(methylsulfanyl)benzyl]ethanamine](/img/structure/B276008.png)


![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)

![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
![4-amino-N-[2-(cinnamylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276028.png)


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)